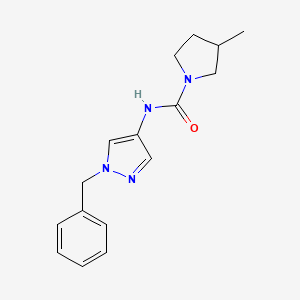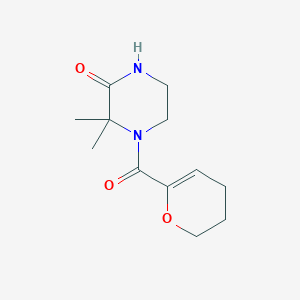
N-(1-benzylpyrazol-4-yl)-3-methylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpyrazol-4-yl)-3-methylpyrrolidine-1-carboxamide, commonly known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC-157 is a pentadecapeptide consisting of 15 amino acids and has a molecular weight of 1419.53552 g/mol. It has been shown to have a wide range of beneficial effects on the body, including promoting tissue repair, reducing inflammation, and improving overall health.
Mecanismo De Acción
The exact mechanism of action of BPC-157 is not fully understood. However, it is believed to work by promoting the production of growth factors, such as vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-beta), which are involved in tissue repair and regeneration. BPC-157 also appears to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta).
Biochemical and Physiological Effects:
BPC-157 has been shown to have a wide range of biochemical and physiological effects on the body, including:
1. Promoting tissue repair and regeneration
2. Reducing inflammation
3. Stimulating angiogenesis
4. Promoting collagen synthesis
5. Inhibiting osteoclast activity
6. Stimulating osteoblast activity
7. Promoting myoblast proliferation and differentiation
8. Reducing oxidative stress
9. Promoting the growth of new blood vessels
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPC-157 in lab experiments is its ability to promote tissue repair and regeneration. This makes it a valuable tool for studying the mechanisms underlying tissue repair and regeneration. However, one limitation of using BPC-157 in lab experiments is its relatively short half-life, which can make it difficult to achieve consistent results.
Direcciones Futuras
There are several areas where future research on BPC-157 could be focused. Some potential future directions include:
1. Investigating the mechanisms underlying the anti-inflammatory effects of BPC-157
2. Studying the effects of BPC-157 on neurological function and neurodegenerative diseases
3. Investigating the potential use of BPC-157 in the treatment of cancer
4. Studying the effects of BPC-157 on cardiovascular function and disease
5. Investigating the potential use of BPC-157 in the treatment of autoimmune diseases
6. Studying the effects of BPC-157 on bone density and osteoporosis
7. Investigating the potential use of BPC-157 in the treatment of chronic pain
In conclusion, BPC-157 is a synthetic peptide that has shown promise for its potential therapeutic applications in a wide range of medical conditions. It has been extensively studied for its ability to promote tissue repair and regeneration, reduce inflammation, and improve overall health. Future research on BPC-157 could focus on investigating its mechanisms of action and exploring its potential use in the treatment of various diseases and conditions.
Métodos De Síntesis
BPC-157 is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage from the resin and purification. BPC-157 can also be synthesized using recombinant DNA technology, which involves the expression of the peptide in a bacterial or mammalian cell culture.
Aplicaciones Científicas De Investigación
BPC-157 has been extensively studied for its potential therapeutic applications in a wide range of medical conditions. Some of the areas where BPC-157 has shown promise include:
1. Wound Healing: BPC-157 has been shown to promote wound healing by stimulating angiogenesis and collagen synthesis.
2. Bone Healing: BPC-157 has been shown to promote bone healing by stimulating osteoblast activity and inhibiting osteoclast activity.
3. Muscle Healing: BPC-157 has been shown to promote muscle healing by stimulating myoblast proliferation and differentiation.
4. Gut Healing: BPC-157 has been shown to promote gut healing by reducing inflammation and promoting the growth of new blood vessels.
Propiedades
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-3-methylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-7-8-19(10-13)16(21)18-15-9-17-20(12-15)11-14-5-3-2-4-6-14/h2-6,9,12-13H,7-8,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOPURYGZNIGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(spiro[2H-indole-3,1'-cyclopropane]-1-carbonyl)phenyl]ethanone](/img/structure/B7585650.png)


![1-(2-Chloro-3-methylphenyl)-3-[(1-methylimidazol-2-yl)methyl]urea](/img/structure/B7585665.png)


![2-(furan-2-yl)-N-[2-(3-propan-2-yl-1,2,4-triazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7585682.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide](/img/structure/B7585683.png)

![1-[2-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)phenyl]ethanone](/img/structure/B7585703.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)


![1-[(2,3-Difluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585718.png)
